molecular formula C24H20N2O5S B10867041 N-(2-{[(E)-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylidene]amino}phenyl)-4-methylbenzenesulfonamide

N-(2-{[(E)-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylidene]amino}phenyl)-4-methylbenzenesulfonamide

Cat. No.: B10867041
M. Wt: 448.5 g/mol
InChI Key: XRTOHEDDVGDIHD-UHFFFAOYSA-N
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Description

N~1~-(2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYLENE]AMINO}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromen-2-one core, which is fused with a benzenesulfonamide group, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYLENE]AMINO}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves a multi-step process. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then subjected to a condensation reaction with an appropriate aldehyde to form the chromen-2-one core. The resulting intermediate is then reacted with a benzenesulfonamide derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation has been shown to significantly reduce reaction times and improve the efficiency of coumarin synthesis . Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYLENE]AMINO}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve the use of organic solvents like dichloromethane and catalysts such as triethylamine .

Major Products

The major products formed from these reactions include quinone derivatives, dihydrochromen-2-ones, and various substituted coumarins, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N1-(2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYLENE]AMINO}PHENYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylideneamino]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H20N2O5S/c1-15-7-9-17(10-8-15)32(29,30)26-21-6-4-3-5-20(21)25-14-19-22(27)12-11-18-16(2)13-23(28)31-24(18)19/h3-14,26-27H,1-2H3

InChI Key

XRTOHEDDVGDIHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=C(C=CC4=C3OC(=O)C=C4C)O

Origin of Product

United States

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